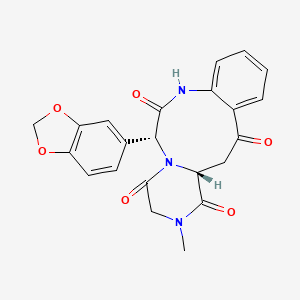

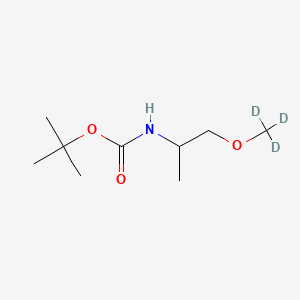

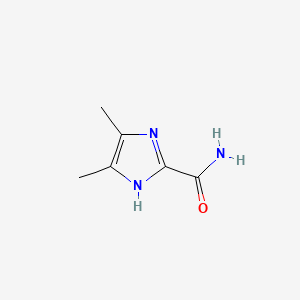

![molecular formula C7H9NO3 B585458 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 147950-39-8](/img/structure/B585458.png)

3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid”, there are related compounds that have been synthesized. For instance, the synthesis of “bicyclo[1.1.1]pentane-1,3-dicarboxylic acid” has been reported . The synthesis involved a photochemical addition of propellane to diacetyl, followed by a haloform reaction .

科学的研究の応用

Carboxylic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, which share functional similarities with carboxylic acids like 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid, have been highlighted for their potential in anticancer research. The reactivity of the carboxylic acid group in these derivatives has been leveraged in medicinal chemistry, showing promise in the development of anticancer agents. These findings indicate a broader scope of carboxylic acids and their derivatives in targeting cancer cells through various synthetic and semisynthetic approaches (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition by Carboxylic Acids

Research on the inhibition of biocatalysts by carboxylic acids provides insights into the challenges and opportunities of using these compounds in bio-based chemical production. Carboxylic acids, including derivatives similar in structure to 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid, have been identified as inhibitors of microbial activity at concentrations lower than desired yields in fermentative production. This suggests the necessity of engineering microbial strains for enhanced tolerance, pointing to the complex interaction between carboxylic acids and biocatalysts (Jarboe, Royce, & Liu, 2013).

Extraction and Separation Technologies

Significant research has been dedicated to the recovery and purification of carboxylic acids from aqueous solutions, highlighting the importance of carboxylic acids in industrial applications. Liquid-liquid extraction (LLX) and developments in solvent technology have been reviewed, focusing on the efficiency of various solvents in the separation process of carboxylic acids. These advancements are crucial for the production of bio-based plastics and chemicals, demonstrating the role of carboxylic acids in green chemistry and sustainability efforts (Sprakel & Schuur, 2019).

Polymeric Materials and Surface Modification

The plasma polymerization of organic compounds, including carboxylic acids, has emerged as an effective method for creating thin film coatings with specific surface chemistries for biomedical applications. These polymer layers, rich in carboxylic acid functional groups, have been found to stimulate cell adhesion and proliferation, offering potential in tissue regeneration and biomolecule immobilization processes. This underscores the versatility of carboxylic acids in contributing to advances in material science and engineering (Bitar, Cools, De Geyter, & Morent, 2018).

特性

IUPAC Name |

3-carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-4(9)6-1-7(2-6,3-6)5(10)11/h1-3H2,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYAYJYNPZQVKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665602 |

Source

|

| Record name | 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid | |

CAS RN |

147950-39-8 |

Source

|

| Record name | 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

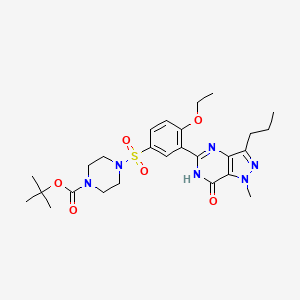

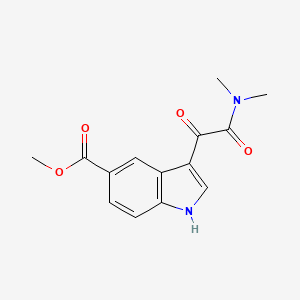

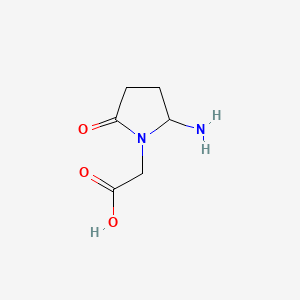

![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)